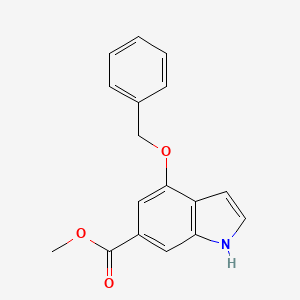

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Description

BenchChem offers high-quality Methyl 4-(benzyloxy)-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(benzyloxy)-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)13-9-15-14(7-8-18-15)16(10-13)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOBJRJIGGDCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444491 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61545-36-6 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Abstract

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a substituted indole derivative of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The specific functionalization of this molecule—a benzyloxy group at the 4-position and a methyl carboxylate at the 6-position—suggests its potential as a key intermediate or a bioactive compound in its own right. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and ultimately, its application in research and development. This guide provides a comprehensive framework for the systematic characterization of its core physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we present established, field-proven methodologies and predictive insights to empower researchers in their work. This document is structured not as a rigid template, but as a logical workflow for the empirical investigation of a novel chemical entity.

Molecular Structure and Foundational Properties

The first step in characterizing any compound is to establish its fundamental molecular identity. These foundational properties are the basis for all subsequent experimental design and data interpretation.

Chemical Structure:

-

Molecular Formula: C₁₇H₁₅NO₃

-

Molecular Weight: 281.31 g/mol

Table 1: Computed Physicochemical Properties

The following properties are predicted based on the chemical structure. Such in silico predictions are invaluable in early-stage development for forecasting a compound's behavior, such as its likely membrane permeability or aqueous solubility, guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 281.31 g/mol | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |

| XLogP3-AA | 3.5 - 4.0 | An estimate of lipophilicity; critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (indole N-H) | Governs interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 3 (two ester oxygens, one ether oxygen) | Governs interactions with biological targets and affects solubility. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and binding affinity to target proteins. |

Solid-State Characterization: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and bioavailability.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. For indole derivatives, melting points can vary significantly based on substitution patterns. For example, the related compound 5-(Benzyloxy)indole has a reported melting point of 100-104 °C[1].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting range of a crystalline solid.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. A 2-3 mm column of packed sample is ideal.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting temperature.

-

Refined Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Polymorphism: The Hidden Variable

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have distinct physical properties, including solubility and stability. This phenomenon is of critical importance in the pharmaceutical industry. The potential for polymorphism in indole derivatives has been documented; for instance, a recent study identified a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, distinguishable by infrared spectroscopy and X-ray diffraction[2][3]. It is crucial for researchers to be aware that different crystallization conditions (e.g., solvent, temperature, cooling rate) could yield different polymorphs of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Solubility Profile: A Prerequisite for Bioavailability

Solubility is a key determinant of a drug's bioavailability. For oral administration, a compound must dissolve in gastrointestinal fluids to be absorbed. The structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, with its large hydrophobic benzyloxy group, suggests low aqueous solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, or organic solvents) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Assay

Sources

- 1. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,2b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide for use in treating HCV - Google Patents [patents.google.com]

The Strategic Synthesis and Application of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate: A Keystone Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a strategically important intermediate. Its unique substitution pattern, featuring a protected hydroxyl group at the 4-position and a reactive carboxylate at the 6-position, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, drawing upon established principles of indole chemistry and data from structurally related analogues.

I. Strategic Importance in Medicinal Chemistry

The indole scaffold is a common feature in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The specific substitution pattern of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate makes it a particularly attractive starting material for several reasons:

-

Orthogonal Functionalization: The benzyloxy group at the 4-position serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a key pharmacophoric feature. The methyl ester at the 6-position provides a handle for a variety of chemical transformations, such as amidation or reduction, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The benzyloxy group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness and pharmacokinetic profiles.[1]

-

Bioisosteric Replacement and Scaffolding: The indole core itself can act as a bioisostere for other aromatic systems, while the functional groups at the 4- and 6-positions allow for its elaboration into more complex, conformationally constrained structures.[2]

II. Proposed Synthetic Strategies

While direct literature detailing the synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is limited, plausible and efficient synthetic routes can be devised based on well-established indole syntheses and methodologies reported for analogous compounds. The Leimgruber-Batcho indole synthesis is a particularly relevant and powerful approach.

Leimgruber-Batcho Indole Synthesis

This method is highly versatile for the preparation of substituted indoles and offers a convergent and efficient pathway.[3]

Sources

A Technical Guide to the Solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

This guide provides an in-depth analysis of the solubility characteristics of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Indole Derivatives

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] The versatility of the indole scaffold allows for extensive functionalization, enabling the modulation of physicochemical properties such as solubility, which is a critical determinant of a compound's bioavailability and therapeutic efficacy.[2][3] Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a significant member of this class, utilized in the synthesis of more complex molecules with potential therapeutic applications.[4] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties and Solubility Profile

Structural Analysis

The chemical structure of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate dictates its solubility. Key functional groups and their influence are outlined below.

Caption: Key functional groups influencing the solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

-

Indole Nucleus: The bicyclic aromatic indole core is inherently nonpolar and hydrophobic, suggesting poor solubility in aqueous solutions. The parent compound, indole, has a limited solubility in water of approximately 0.19 g/100 mL at 20°C.[1]

-

Benzyloxy Group: The large, nonpolar benzyloxy group significantly contributes to the molecule's lipophilicity, further decreasing its affinity for polar solvents like water.

-

Methyl Ester Group: The methyl ester functionality introduces a polar region to the molecule. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, which can enhance solubility in polar protic solvents.

-

Indole N-H Group: The nitrogen atom in the indole ring contains a hydrogen atom that can participate in hydrogen bonding, both as a donor and an acceptor. This feature can slightly improve solubility in polar, hydrogen-bonding solvents.

Predicted Solubility

Based on the structural analysis, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Very Low | The large nonpolar surface area from the indole and benzyloxy groups dominates, leading to poor hydration. |

| Alcohols (Methanol, Ethanol) | Moderate to High | The alkyl chains can interact with the nonpolar regions, while the hydroxyl groups can hydrogen bond with the ester and N-H groups. |

| Polar Aprotic | ||

| DMF, DMSO, THF | High | These solvents can effectively solvate the molecule through dipole-dipole interactions and can accept hydrogen bonds from the indole N-H. |

| Acetonitrile | Moderate | Offers a balance of polarity to interact with the ester group. |

| Nonpolar | ||

| Dichloromethane (DCM) | High | Effective at solvating large, moderately polar organic molecules. |

| Toluene, Hexanes | Moderate to Low | The aromatic nature of toluene will interact favorably with the indole and benzyloxy rings. Hexanes are likely less effective due to their purely aliphatic nature. |

This predicted profile is supported by solvents used in the synthesis and purification of similar indole derivatives, such as dimethylformamide (DMF), methanol, ethyl acetate, petroleum ether, hexanes, and dichloromethane.[5][6]

Experimental Determination of Solubility: A Practical Protocol

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted and robust technique for this purpose.[7]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate that is in excess of its expected solubility.

-

Add the solid to a vial containing a precise volume (e.g., 2 mL) of the desired solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration period.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a calibration curve using standard solutions of known concentrations of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate in the chosen solvent.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the experimental determination of solubility:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.

-

pH (for aqueous solutions): The indole N-H is weakly acidic. While not significantly affecting solubility in neutral water, in highly basic aqueous solutions, deprotonation could occur, forming a more soluble salt.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

Conclusion

While specific quantitative data for the solubility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is not widely published, a detailed analysis of its molecular structure allows for reliable predictions of its behavior in various solvents. It is anticipated to have low aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents. For drug development and process chemistry applications, it is imperative to determine its solubility quantitatively. The shake-flask method provides a robust and reliable framework for obtaining this critical data, enabling informed decisions in synthesis, purification, and formulation.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

Solubility of Things. (n.d.). Indole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 6-amino-4-(benzyloxy)-1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

-

Lead Sciences. (n.d.). Methyl 6-(benzyloxy)-1H-indole-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Benzyloxyindole. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Technology. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Retrieved from [Link]

-

Plant Archives. (n.d.). Characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Retrieved from [Link]

-

Journal of King Saud University - Science. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-(benzyloxy)-1H-indole-6-carboxylate for the Research Scientist

This guide provides an in-depth technical overview of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, a key intermediate for researchers and professionals in drug development and medicinal chemistry. We will explore its chemical properties, commercial availability, and critical applications, offering field-proven insights to streamline its use in your research endeavors.

Introduction: The Strategic Importance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Specifically, indole-6-carboxylates serve as crucial building blocks for a variety of therapeutic agents, including kinase inhibitors and receptor modulators. The strategic placement of a benzyloxy group at the 4-position offers a stable protecting group for the hydroxyl functionality, which can be readily removed under mild conditions in later synthetic steps. This makes Methyl 4-(benzyloxy)-1H-indole-6-carboxylate a valuable and versatile starting material for the synthesis of complex molecular architectures.

Commercial Availability and Sourcing

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is readily available from several reputable chemical suppliers. Sourcing from established vendors ensures high purity and batch-to-batch consistency, which is critical for reproducible experimental results.

Table 1: Prominent Commercial Suppliers

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | Varies by region | ≥97% | A global supplier with extensive documentation. |

| Matrix Scientific | 246340 | ≥98% | Provides detailed safety data sheets.[1] |

| CymitQuimica | CM156324 | ≥98% | Offers a range of pack sizes for laboratory and bulk needs. |

| Key Organics | Varies | ≥97% | A well-regarded supplier of screening compounds and building blocks. |

| BLD Pharm | BD238475 | ≥98% | Provides competitive pricing and bulk quantity options. |

When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot to confirm its identity and purity.

Physicochemical and Safety Data

A thorough understanding of the chemical properties and safety profile of a reagent is fundamental to its proper handling and use in experimental design.

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 61545-36-6 | [1] |

| Molecular Formula | C₁₇H₁₅NO₃ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Melting Point | 145-149 °C | Supplier Data |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. Sparingly soluble in cold alcohols. | Supplier Data |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1] | [1] |

Safety and Handling

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is classified as an irritant and may cause skin and eye irritation.[1] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate provides valuable context for its reactivity and potential impurities. A common synthetic route involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Below is a representative, literature-derived protocol.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

-

Reaction Setup: To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (0.2 M), add methyl 4,4-dimethoxy-3-oxobutanoate (1.1 eq).

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Caption: Synthetic pathway from the title compound to a kinase inhibitor scaffold.

The benzyloxy group at the 4-position can be deprotected via catalytic hydrogenation (e.g., Pd/C, H₂) to reveal the phenol, which can then be used for further functionalization, such as ether or ester formation, to explore structure-activity relationships (SAR).

Conclusion

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a high-value, commercially accessible building block for the synthesis of complex heterocyclic systems. Its well-defined reactivity and strategic protecting group make it an ideal starting material for drug discovery programs targeting a range of diseases. A comprehensive understanding of its properties, handling, and synthetic utility, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

-

de Sá Alves, J. F., et al. (2021). Biomedical Importance of Indoles. Molecules, 26(23), 7257. [Link]

-

Shafiee, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2843. [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatile synthetic handles. Within this privileged class of heterocycles, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a strategic intermediate, poised for the elaboration into a diverse array of therapeutic agents. While not extensively documented as an end-stage therapeutic itself, its true value lies in its architectural design, offering chemists a robust platform for generating novel molecular entities with potential applications in oncology, neurodegenerative diseases, and beyond. This guide delineates the intrinsic value of this compound, providing detailed insights and protocols for its effective utilization in a research and development setting.

The Architectural Advantage: Deconstructing the Therapeutic Potential

The medicinal chemistry utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is best understood by dissecting its constituent functional groups and the synthetic opportunities they present. The indole core itself is a well-established pharmacophore, capable of engaging in various biological interactions.[1]

-

The 4-Benzyloxy Group: This bulky, lipophilic moiety serves a dual purpose. Firstly, it acts as a protecting group for the 4-hydroxyindole, which is a common structural motif in biologically active molecules. Secondly, the benzyloxy group itself can participate in crucial binding interactions within protein targets, such as hydrophobic pockets. Its presence can significantly influence the pharmacokinetic profile of a molecule. Furthermore, the benzyl group can be readily cleaved under standard hydrogenolysis conditions to unmask the phenol, providing a late-stage diversification point for structure-activity relationship (SAR) studies.

-

The 6-Carboxylate Group: The methyl ester at the 6-position offers a versatile handle for a multitude of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs. This position is often exploited to modulate solubility, introduce new binding motifs, or attach linkers for conjugation to other molecules.

-

The Indole NH: The nitrogen of the indole ring is another key site for modification. It can be alkylated or arylated to explore additional chemical space and influence the electronic properties of the indole ring system.

Key Therapeutic Areas for Exploration

Derivatives of the 4-benzyloxyindole scaffold have shown promise in several therapeutic areas, making Methyl 4-(benzyloxy)-1H-indole-6-carboxylate a valuable starting material for libraries targeting these diseases.

Oncology

The 4-benzyloxyindole core has been identified as a promising scaffold in the development of novel anti-cancer agents.[2] Its derivatives have been investigated as inhibitors of various kinases and other key proteins involved in cancer progression. For instance, the related azaindole scaffold has been utilized to develop potent MAP4K1 inhibitors for enhancing T-cell immunity against cancer.[3][4] The ability to functionalize the 6-position of the indole ring with the carboxylate group allows for the introduction of pharmacophores known to interact with specific cancer targets.

Neurodegenerative Diseases

Indole derivatives are of significant interest in the pursuit of treatments for neurodegenerative disorders.[1] The 4-benzyloxyindole scaffold can be used to synthesize compounds targeting enzymes implicated in these diseases, such as DYRK1A.[5] The structural features of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate provide a foundation for creating molecules with the potential to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

Other Emerging Applications

The versatility of the 4-benzyloxyindole framework extends to other areas of medicinal chemistry, including the development of:

-

HCV Inhibitors and CB2 Cannabinoid Receptor Ligands: The core structure is amenable to modifications that can lead to potent and selective modulators of these targets.[6]

-

Serotonin Receptor Modulators: The indole nucleus is a classic pharmacophore for serotonin receptors, and derivatives of 4-benzyloxyindole can be designed to interact with various subtypes.[7][8][9]

Synthetic Protocols and Experimental Workflows

The true utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is realized in the laboratory. Below are representative protocols for the synthesis of this key intermediate and its subsequent elaboration into a hypothetical library of amide derivatives.

Synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

A plausible synthetic route to the title compound would involve a multi-step sequence starting from commercially available precursors. The following is a conceptualized workflow based on established indole syntheses.

Protocol 1: Conceptual Synthetic Pathway

-

Nitration of a Substituted Toluene: Begin with a suitably substituted toluene derivative, such as 3-hydroxy-5-methylbenzoic acid. Protection of the hydroxyl group as a benzyl ether followed by nitration would yield a key nitroaromatic intermediate.

-

Functional Group Manipulations: The methyl group of the toluene can be functionalized, for instance, by bromination followed by displacement to introduce a two-carbon unit necessary for indole ring formation.

-

Reductive Cyclization: A reductive cyclization, a common strategy for indole synthesis, would then be employed to form the indole ring system.

-

Esterification: Finally, esterification of the carboxylic acid at the 6-position would yield the target molecule, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Visualization of the Synthetic Logic

Caption: Conceptual workflow for the synthesis of the target intermediate.

Library Synthesis: Elaboration of the 6-Carboxylate Group

The following protocol details the hydrolysis of the methyl ester and subsequent amide coupling to generate a library of diverse derivatives.

Protocol 2: Amide Library Synthesis

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2.0-3.0 eq) and stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture with 1N HCl to pH ~3-4.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-(benzyloxy)-1H-indole-6-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 4-(benzyloxy)-1H-indole-6-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Visualization of the Library Synthesis Workflow

Caption: Workflow for generating an amide library from the key intermediate.

Quantitative Data and SAR Insights

| Compound ID | R Group (Amine) | Kinase X IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| 1a | -CH₂CH₃ | 520 | 15.2 |

| 1b | -Cyclopropyl | 250 | 8.5 |

| 1c | -Phenyl | 85 | 2.1 |

| 1d | -4-Fluorophenyl | 42 | 0.9 |

| 1e | -CH₂-(4-pyridyl) | 110 | 3.4 |

Analysis of Hypothetical Data:

-

The transition from a simple alkyl group (1a) to a more constrained cyclopropyl group (1b) shows a modest increase in potency.

-

Incorporation of an aromatic ring (1c) significantly improves activity, suggesting a potential π-stacking interaction in the target's binding site.

-

The addition of an electron-withdrawing fluorine atom to the phenyl ring (1d) further enhances potency, possibly through favorable electrostatic interactions.

-

The pyridyl derivative (1e) retains good activity and may offer improved solubility and pharmacokinetic properties.

Conclusion and Future Directions

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its strategic placement of functional groups provides a versatile platform for the synthesis of diverse compound libraries targeting a range of diseases, most notably cancer and neurodegenerative disorders. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers looking to leverage the synthetic potential of this intermediate. Future work should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating and screening libraries of derivatives against relevant biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of indole-based therapeutics.

References

-

Hangzhou Alltech Industrial Co.,Ltd. Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. [Link]

-

Yadav, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]

-

Ohta, K., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

-

Kosiara, A. (2021). Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. EngagedScholarship@CSU. [Link]

-

Luecking, U., et al. (2024). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed Central. [Link]

-

Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

-

Sun, W., et al. (2011). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PubMed Central. [Link]

-

Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed. [Link]

-

Zha, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. [Link]

-

Romero, G., et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. PubMed. [Link]

-

Debast, C., et al. (2016). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

-

Raju, K. V. S., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

-

De-Sá, D., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

-

Beauchamp, D. A., et al. (2019). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

-

Luecking, U., et al. (2024). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed. [Link]

-

Mphahamele, M. J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

De-Sá, D., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PubMed. [Link]

-

El-Subbagh, H., et al. (2002). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. PubMed. [Link]

-

Lead Sciences. Methyl 6-(benzyloxy)-1H-indole-2-carboxylate. [Link]

Sources

- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

N-protection strategies for indole carboxylates

An In-Depth Guide to N-Protection Strategies for Indole Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Challenge and Necessity of Protecting Indole Carboxylates

Indole carboxylates are privileged scaffolds in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents. The indole nucleus, however, presents a significant synthetic challenge: the N-H proton is weakly acidic (pKa ≈ 21 in MeCN) and the nitrogen's lone pair is involved in the aromatic system, rendering it non-basic but susceptible to deprotonation and unwanted side reactions under various conditions.[1][2] Unprotected indole nitrogen can interfere with reactions at the carboxylate group or other positions, lead to undesired byproducts, and complicate purification.

Therefore, the strategic protection of the indole nitrogen is not merely a tactical step but a cornerstone of a successful synthetic campaign. A protecting group masks the reactive N-H functionality, allowing for chemical transformations elsewhere in the molecule, and is then selectively removed to yield the desired product. An ideal protecting group strategy, often termed "orthogonal," ensures that the protection and deprotection steps are highly specific and do not interfere with other functional groups present in the molecule.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven . We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer a comparative analysis to inform your selection of the optimal protecting group for your specific synthetic challenge.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is dictated by the overall synthetic route. The critical question to answer is: What reaction conditions must the protected indole survive? The stability of the protecting group to acidic, basic, reductive, or oxidative conditions will determine its suitability. The following decision-making workflow can guide this selection process.

Caption: Decision workflow for selecting an N-protecting group.

Core N-Protecting Groups: Protocols and Mechanistic Insights

We will now explore the most robust and widely used N-protecting groups for indole carboxylates: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

The Boc Group (tert-Butoxycarbonyl)

The Boc group is one of the most common N-protecting groups due to its ease of introduction and clean, acid-mediated removal.[5] It is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis.[5]

-

Mechanistic Rationale: The Boc group is a carbamate. Its cleavage under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This mechanism ensures a clean and irreversible deprotection.

-

Field-Proven Insights: While standard deprotection uses strong acids like trifluoroacetic acid (TFA), milder conditions are often desirable to protect other acid-sensitive functionalities. Using HCl in organic solvents or employing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) under microwave conditions can provide excellent alternatives.[5][6]

Protocol 1.1: N-Boc Protection of Methyl Indole-3-carboxylate

This protocol details a standard procedure for Boc protection using di-tert-butyl dicarbonate (Boc)₂O.[7]

Materials:

-

Methyl indole-3-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

To a solution of methyl indole-3-carboxylate (1.0 equiv.) in anhydrous THF, add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

-

Stir the mixture at room temperature for 5 minutes.

-

Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected indole carboxylate.

Protocol 1.2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard, robust method for Boc cleavage.[5]

Materials:

-

N-Boc protected indole carboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolve the N-Boc protected indole carboxylate (1.0 equiv.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv., often used in a 1:1 to 1:4 v/v ratio with DCM).

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until all starting material is consumed (typically 30-60 minutes).

-

Carefully neutralize the reaction mixture by slowly adding it to a stirred, chilled saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected indole carboxylate.

The Ts Group (p-Toluenesulfonyl or Tosyl)

The tosyl group is an electron-withdrawing group that significantly increases the acidity of the remaining C-H protons on the indole ring, facilitating lithiation at the C2 position.[8] It is exceptionally stable to acidic conditions but can be cleaved under basic or reductive conditions.

-

Mechanistic Rationale: The strong electron-withdrawing nature of the sulfonyl group makes the N-Ts bond susceptible to nucleophilic attack. Cleavage with strong bases like KOH or Cs₂CO₃ in the presence of a protic solvent (e.g., methanol) proceeds via nucleophilic attack on the sulfur atom.[9]

-

Field-Proven Insights: A common issue with base-mediated deprotection in alcoholic solvents is the formation of toxic alkyl p-toluenesulfonate byproducts. A greener and safer alternative is to use a phase-transfer catalyst with KOH in a THF/water solvent system, which avoids this side reaction.[10] The reactivity towards cleavage is enhanced by electron-withdrawing groups on the indole ring.[9]

Protocol 2.1: N-Ts Protection of Ethyl Indole-2-carboxylate

Materials:

-

Ethyl indole-2-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool to 0 °C.

-

Carefully add sodium hydride (1.2 equiv.) portion-wise.

-

Add a solution of ethyl indole-2-carboxylate (1.0 equiv.) in DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Add p-toluenesulfonyl chloride (1.1 equiv.) as a solid or in a concentrated DMF solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.

-

Concentrate under reduced pressure. Purify the residue by flash chromatography to yield the N-Ts protected product.

Protocol 2.2: N-Ts Deprotection using Cesium Carbonate

This mild method is effective for a wide range of tosylated indoles.[9]

Materials:

-

N-Ts protected indole carboxylate

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

Step-by-Step Procedure:

-

Dissolve the N-Ts protected indole carboxylate (1.0 equiv.) in a mixture of THF and MeOH (e.g., 2:1 v/v).

-

Add cesium carbonate (3.0 equiv.) to the solution.

-

Stir the resulting mixture at room temperature or gentle reflux (40-60 °C) and monitor the reaction by HPLC or TLC. Reaction times can vary from a few hours to overnight depending on the substrate.[9]

-

Once the reaction is complete, evaporate the solvents under reduced pressure.

-

To the residue, add deionized water and stir for 10-15 minutes.

-

Collect the resulting solid product by filtration, wash with water, and dry under vacuum.

The SEM Group (2-(Trimethylsilyl)ethoxymethyl)

The SEM group provides excellent orthogonality. It is stable to both acidic and basic conditions that would cleave Boc or ester groups, respectively. Its removal is specifically triggered by fluoride ions.[11]

-

Mechanistic Rationale: Fluoride sources (like TBAF) coordinate to the silicon atom, initiating an E2-type elimination that liberates the deprotected indole, ethylene, formaldehyde, and the trimethylsilyl fluoride byproduct. This specific cleavage mechanism makes it orthogonal to many other protecting groups.

-

Field-Proven Insights: SEM protection is ideal for complex, multi-step syntheses where other protecting groups might be inadvertently cleaved. Care must be taken to use anhydrous conditions during deprotection with TBAF in THF, as water can inhibit the reaction.

Protocol 3.1: N-SEM Protection of an Indole Carboxylate

Materials:

-

Indole carboxylate

-

Sodium hydride (NaH, 60% dispersion)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Dimethylformamide (DMF), anhydrous

-

Standard workup reagents (as in Protocol 2.1)

Step-by-Step Procedure:

-

Deprotonate the indole carboxylate (1.0 equiv.) with NaH (1.2 equiv.) in anhydrous DMF at 0 °C, as described in steps 1-4 of Protocol 2.1.

-

Add SEM-Cl (1.2 equiv.) dropwise to the reaction mixture at 0 °C.[12]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup as described in steps 7-10 of Protocol 2.1 to isolate and purify the N-SEM protected product.

Protocol 3.2: N-SEM Deprotection using TBAF

Materials:

-

N-SEM protected indole carboxylate

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup reagents

Step-by-Step Procedure:

-

Dissolve the N-SEM protected indole carboxylate (1.0 equiv.) in anhydrous THF under an inert atmosphere.

-

Add TBAF solution (2.0-3.0 equiv.) dropwise.

-

Heat the mixture to reflux (approx. 65 °C) and stir for 2-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

-

Concentrate under reduced pressure and purify by flash chromatography to yield the deprotected indole.

Comparative Summary of N-Protecting Groups

The following table provides a quick reference for comparing the stability and cleavage conditions of the discussed protecting groups.

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile |

| Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl)[5] | Labile: Strong Acid. Stable: Base, H₂, Nucleophiles. | |

| Ts | TsCl, Base (e.g., NaH, K₂CO₃) | Strong Base (Cs₂CO₃, KOH)[9]; Reductive (Mg/MeOH) | Labile: Strong Base, Reducing Agents. Stable: Strong Acid. | |

| SEM | SEM-Cl, Base (e.g., NaH)[12] | Fluoride Source (TBAF, HF-Pyridine)[11] | Labile: Fluoride. Stable: Acid, Base, many Red/Ox conditions. |

General Synthetic Workflow

The application of N-protection strategies follows a logical sequence within a larger synthetic plan. This workflow ensures that the sensitive indole N-H is masked during critical transformations.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.org [mdpi.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]

Application Notes & Protocols: Methyl 4-(benzyloxy)-1H-indole-6-carboxylate as a Strategic Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity have made it a cornerstone of synthetic chemistry. Within this class of compounds, Methyl 4-(benzyloxy)-1H-indole-6-carboxylate emerges as a highly valuable and strategically functionalized building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the chemical personality of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, offering insights into its reactivity and practical, field-proven protocols for its application in the synthesis of elaborate molecules. The methodologies described herein are grounded in established principles of indole chemistry, drawing from authoritative sources on related structures to provide a robust framework for its utilization in drug discovery and development programs.

The Molecular Architecture: A Triad of Reactive Centers

The utility of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate as a synthetic intermediate stems from its three key functional groups, each offering a distinct handle for molecular elaboration. Understanding the interplay of these groups is crucial for strategic synthetic planning.

-

The Indole Nucleus: The bicyclic aromatic system is electron-rich, predisposing it to electrophilic substitution, particularly at the C3 position. The N-H proton is acidic and can be readily deprotonated to generate a nucleophilic indolyl anion, allowing for functionalization at the N1 position.

-

The Benzyl Ether at C4: The 4-benzyloxy group serves a dual purpose. Primarily, it acts as a robust protecting group for the 4-hydroxy functionality, which is often a key pharmacophoric element in bioactive indoles. The benzyl group can be selectively removed under reductive conditions (e.g., hydrogenolysis), unmasking the phenol for further derivatization or to reveal the final active compound. Its presence also electronically modulates the indole ring.

-

The Methyl Ester at C6: The methyl carboxylate at the C6 position is a versatile handle for a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to a primary alcohol, or converted to other functional groups. This position is often exploited for modulating solubility, metabolic stability, and target engagement of the final molecule.

Below is a visual representation of the key reactive sites on the molecule.

Caption: Key reactive sites on Methyl 4-(benzyloxy)-1H-indole-6-carboxylate.

Synthetic Transformations and Protocols

The strategic advantage of this building block lies in the ability to selectively address its functional groups. The following protocols are representative of common and reliable transformations, adapted from established procedures for analogous indole derivatives.

Functionalization of the indole nitrogen is a common strategy to introduce substituents that can modulate biological activity or serve as attachment points for further synthetic elaboration. The reaction proceeds via deprotonation of the N-H followed by nucleophilic attack on an electrophile.

Protocol: N-Benzylation of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

This protocol is analogous to the benzylation of other indole carboxylates and provides a template for introducing various alkyl or benzyl groups.[1]

Materials:

-

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 equivalent) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.

Causality and Insights:

-

Base Choice: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion. Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures.

-

Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to solvate the resulting indolyl anion and prevent quenching by protic sources.

-

Workup: The quench with NH₄Cl neutralizes any unreacted NaH. A standard aqueous workup removes the DMF and inorganic salts.

The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) at C3, which is a versatile precursor for further modifications.

Protocol: C3-Formylation

Materials:

-

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dimethylformamide (DMF)

-

Aqueous sodium acetate (NaOAc) solution

-

Dichloromethane (DCM)

Procedure:

-

In a three-necked flask under an inert atmosphere, cool anhydrous DMF (5 equivalents) to 0 °C.

-

Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 equivalent) in DMF or DCM dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of an aqueous NaOAc solution until the pH is ~7.

-

A precipitate should form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with DCM or EtOAc.

-

The crude product can be purified by recrystallization or column chromatography.

Causality and Insights:

-

Reagent Formation: The reaction of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.

-

Reaction Control: The reaction is typically exothermic, and careful temperature control during the addition of reagents is crucial to prevent side reactions.

-

Hydrolysis: The final hydrolysis step converts the intermediate iminium salt to the aldehyde.

The C6-ester provides a key site for introducing diversity, particularly through the formation of amides, which are prevalent in bioactive molecules. The first step is typically saponification to the carboxylic acid.

Protocol: Saponification to the Carboxylic Acid

Materials:

-

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the indole ester (1.0 equivalent) in a mixture of MeOH/THF and water.

-

Add an aqueous solution of LiOH (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC indicates complete consumption of the starting material.

-

Cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous solution with EtOAc, dry the organic layer over Na₂SO₄, and concentrate.

Protocol: Amide Coupling (EDC/HOBt)

Materials:

-

The corresponding 4-(benzyloxy)-1H-indole-6-carboxylic acid

-

Amine of choice (R-NH₂)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous DMF or DCM

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the acid.

-

Add the desired amine (1.1 equivalents) and continue to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with EtOAc.

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

The final step in many syntheses using this building block is the deprotection of the benzyl ether to reveal the 4-hydroxyindole.

Protocol: Hydrogenolysis

Materials:

-

The benzylated indole derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

-

Dissolve the benzylated indole (1.0 equivalent) in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the reaction vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Causality and Insights:

-

Catalyst: Pd/C is the standard catalyst for hydrogenolysis of benzyl ethers.

-

Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and ensure the catalyst is wetted with solvent. The filtration should be done carefully to avoid ignition of the catalyst on the filter paper.

Synthetic Workflow and Data Summary

The following diagram illustrates a potential synthetic workflow starting from Methyl 4-(benzyloxy)-1H-indole-6-carboxylate to a more complex, hypothetical target molecule.

Caption: A potential multi-step synthetic workflow.

Table 1: Summary of Key Transformations and Expected Products

| Starting Material | Reaction | Reagents | Product | Application Notes |

| Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | N-Alkylation | NaH, R-X | Methyl 1-alkyl-4-(benzyloxy)-1H-indole-6-carboxylate | Introduces diversity at N1. |

| Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | C3-Formylation | POCl₃, DMF | Methyl 4-(benzyloxy)-3-formyl-1H-indole-6-carboxylate | C3-aldehyde is a key intermediate for further C-C bond formation. |

| Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | Saponification | LiOH or NaOH | 4-(Benzyloxy)-1H-indole-6-carboxylic acid | Precursor for amides, esters, and other acid derivatives. |

| 4-(Benzyloxy)-1H-indole-6-carboxylic acid | Amide Coupling | EDC, HOBt, R-NH₂ | N-Alkyl-4-(benzyloxy)-1H-indole-6-carboxamide | Common motif in bioactive molecules for H-bond interactions. |

| Substituted Benzyl-protected Indole | Hydrogenolysis | H₂, Pd/C | Corresponding 4-hydroxyindole derivative | Final deprotection step to reveal the active pharmacophore. |

Conclusion and Future Outlook

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is a testament to the power of strategic functionalization in a building block. Its pre-installed and differentially reactive chemical handles allow for a modular and efficient approach to the synthesis of complex, polyfunctionalized indole derivatives. The ability to control the sequence of reactions—N-alkylation, C3-substitution, C6-amide formation, and final O-debenzylation—provides chemists with a reliable roadmap to novel chemical entities. As the demand for new therapeutics continues to grow, the judicious use of such well-designed building blocks will remain a critical component of successful drug discovery campaigns, enabling the rapid exploration of chemical space and the optimization of lead compounds.

References

- While no direct synthesis of "Methyl 4-(benzyloxy)-1H-indole-6-carboxylate" was found in the initial search, general indole syntheses are well-documented. For an example of a related indole synthesis, see: Fresneda, P. M., et al. (2001). Tetrahedron, 57(12), 2355-2361. (Note: This is an example of a related synthesis mentioned in the search results and does not describe the title compound directly).

-

Raju, G.N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4): 437-441. [Link]

-

For general reviews on indole synthesis and reactivity, standard organic chemistry textbooks and review articles are recommended, such as: Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

For general procedures on amide coupling, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting & Optimization

Purification challenges of "Methyl 4-(benzyloxy)-1H-indole-6-carboxylate" by column chromatography

Welcome to the technical support center for the purification of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your purification process, ensuring high purity and yield.

Introduction to the Challenges

The purification of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate by silica gel column chromatography presents a unique set of challenges inherent to its molecular structure. The presence of a moderately polar indole core, a basic nitrogen atom, an ester functional group, and a labile benzyloxy protecting group necessitates a carefully optimized purification strategy. Common issues include, but are not limited to, peak tailing, co-elution with structurally similar impurities, and on-column degradation of the target compound. This guide will dissect these challenges and provide actionable solutions based on established chromatographic principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My purified Methyl 4-(benzyloxy)-1H-indole-6-carboxylate appears as a colored oil or solid, is this normal?

A1: While the pure compound is expected to be an off-white to pale yellow solid, discoloration (such as a pinkish or brownish hue) can be indicative of impurities.[1] These impurities often arise from oxidation of the indole ring or residual byproducts from the synthesis.[1] It is crucial to verify the purity using analytical techniques like HPLC or TLC, rather than relying solely on visual appearance.

Q2: What is a good starting solvent system for the TLC analysis of this compound?

A2: A common and effective starting point for the TLC analysis of substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[2] For a compound with the polarity of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (a related compound has a computed XLogP3-AA of 3), a starting ratio of 7:3 to 8:2 hexanes:ethyl acetate is a reasonable starting point.

Q3: How can I quickly check if my compound is degrading on the silica gel TLC plate?

A3: A 2D TLC experiment is a simple and effective way to assess on-plate degradation. Spot your compound in one corner of a square TLC plate and run the chromatogram as usual. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of any spots off the diagonal suggests degradation.

Q4: I'm observing significant peak tailing during column chromatography. What is the primary cause?

A4: Peak tailing for nitrogen-containing compounds like indoles is often due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel.[3] This secondary interaction mechanism can lead to a non-uniform elution front and a "tailing" appearance of the chromatographic peak.[3]

In-Depth Troubleshooting Guides

Issue 1: Poor Separation and Co-elution of Impurities

Symptoms:

-

Overlapping spots on TLC.

-

Fractions containing a mixture of the desired product and impurities after column chromatography.

Causality and Solutions:

Potential Impurities and Their Characteristics:

| Impurity Type | Structure | Polarity Relative to Product | Rationale for Formation |

| Starting Material (e.g., a substituted phenylhydrazine) | Varies | Likely more polar | Incomplete reaction. |

| Starting Material (e.g., a keto-ester) | Varies | Varies | Incomplete reaction. |

| Debenzylated Product | Methyl 4-hydroxy-1H-indole-6-carboxylate | More polar | Acid-catalyzed deprotection on silica gel.[4] |

| N-Alkylated Impurity | Varies | Less polar | Side reaction if an alkylating agent is used. |

| Isomeric Byproducts | e.g., Methyl 5-(benzyloxy)-1H-indole-6-carboxylate | Similar | Non-regioselective cyclization during indole formation. |

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Issue 2: On-Column Degradation - The Debenzylation Problem

Symptoms:

-

Low recovery of the desired product.

-